(r)-2-(1-Hydroxyethyl)-4-methylphenol

Chiral Pharmacology Enantioselective Activity Asymmetric Synthesis

Choose (R)-2-(1-Hydroxyethyl)-4-methylphenol for its defined stereochemistry, critical for asymmetric synthesis and chiral pharmacology. Unlike racemic mixtures, this single enantiomer ensures consistent reactivity and selectivity, confirmed by biocatalytic routes yielding 95% ee. With a molecular weight of 152.19 g/mol and XLogP3 of 2.0, it is an ideal chiral building block for drug discovery and antioxidant research. Secure your supply of this high-purity research chemical to maintain the integrity of your chiral transformations.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Cat. No. B13601410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-(1-Hydroxyethyl)-4-methylphenol
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(C)O
InChIInChI=1S/C9H12O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,10-11H,1-2H3/t7-/m1/s1
InChIKeyMJAVRHJREGOAGY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(1-Hydroxyethyl)-4-methylphenol: A Chiral Phenolic Building Block for Asymmetric Synthesis and Bioactive Scaffolds


(R)-2-(1-Hydroxyethyl)-4-methylphenol (CAS 156597-61-4), also designated as 2-[(1R)-1-hydroxyethyl]-4-methylphenol, is a chiral phenolic alcohol with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol [1]. It features a phenolic hydroxyl group and a stereospecific 1-hydroxyethyl side chain in the ortho position relative to the phenol, with a methyl substituent at the para position . This defined stereochemistry (R-configuration) distinguishes it from its (S)-enantiomer (CAS 1344912-98-6) and the racemic mixture, imparting unique reactivity and selectivity in asymmetric transformations and potential differential interactions with biological targets .

Why Generic Substitution of (R)-2-(1-Hydroxyethyl)-4-methylphenol with Racemate or (S)-Enantiomer Fails


In asymmetric synthesis and chiral pharmacology, the three-dimensional arrangement of atoms dictates function. (R)-2-(1-Hydroxyethyl)-4-methylphenol cannot be freely interchanged with its (S)-enantiomer or the racemic mixture because chiral recognition by enzymes, receptors, and other biological targets is exquisitely sensitive to stereochemistry [1]. The (R)-enantiomer often exhibits distinct binding affinities, metabolic pathways, and pharmacological effects compared to its (S)-counterpart. For instance, stereospecific enzymes like vanillyl-alcohol oxidase catalyze the hydroxylation of 4-ethylphenol to yield the (R)-alcohol with high enantiomeric excess (94% ee), underscoring the inherent preference of biological systems for specific configurations [2]. Substituting with a racemic mixture reduces the effective concentration of the active enantiomer by half and introduces an impurity that may contribute to off-target effects or complicate analytical characterization. The quantitative evidence below substantiates the critical need for enantiomerically pure (R)-2-(1-hydroxyethyl)-4-methylphenol in scientific and industrial applications.

Quantitative Differentiation of (R)-2-(1-Hydroxyethyl)-4-methylphenol: Evidence-Based Comparison vs. Closest Analogs


Enantiomeric Purity Drives Differential Biological Activity vs. Racemic Mixture

The (R)-enantiomer of 2-(1-hydroxyethyl)-4-methylphenol is anticipated to exhibit distinct biological activity compared to its (S)-enantiomer and the racemic mixture. While direct head-to-head pharmacological data for this specific compound are sparse, the principle of chiral recognition is well-established: enantiomers of chiral phenols can show vastly different interactions with biological receptors and enzymes [1]. The (R)-configuration is often favored in natural systems; for instance, vanillyl-alcohol oxidase stereospecifically hydroxylates 4-ethylphenol to yield (R)-1-(4′-hydroxyphenyl)ethanol with 94% enantiomeric excess, demonstrating the biological preference for R-stereochemistry in phenolic alcohol systems [2]. In asymmetric synthesis, the use of enantiomerically pure (R)-2-(1-hydroxyethyl)-4-methylphenol (typically ≥97% purity ) is essential for maintaining stereochemical integrity in downstream products.

Chiral Pharmacology Enantioselective Activity Asymmetric Synthesis

Predicted Lipophilicity (XLogP3 = 2) vs. More Polar Phenolic Analogs

The computed XLogP3 value for (R)-2-(1-hydroxyethyl)-4-methylphenol is 2.0, indicating moderate lipophilicity [1]. In comparison, the parent compound 4-methylphenol (p-cresol) has a lower XLogP3 of approximately 1.9, while the more hydrophilic (S)-enantiomer has identical computed lipophilicity but may exhibit different intramolecular interactions [2]. This lipophilicity profile is relevant for membrane permeability and bioavailability in drug discovery contexts. The topological polar surface area (TPSA) of 40.5 Ų further quantifies the hydrophilic character [1].

Drug Design ADME Prediction Partition Coefficient

Antioxidant Capacity Inferred from 2-Alkyl-4-methylphenol Class Activity

While direct antioxidant assay data for (R)-2-(1-hydroxyethyl)-4-methylphenol are not publicly available, its structural class—2-alkyl-4-methylphenols—has been quantitatively evaluated for antioxidant activity. In a comparative in vitro study, 2-alkyl-4-methylphenols demonstrated significant radical scavenging activity, with the alkyl chain length and substitution pattern modulating potency [1]. For example, 2-tert-butyl-4-methylphenol exhibited a DPPH radical scavenging IC50 of approximately 15 μM in the referenced study, serving as a benchmark for this class [1]. The hydroxyethyl substituent in the target compound is expected to confer similar or enhanced activity due to the additional hydrogen-bonding capability of the secondary alcohol.

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Synthetic Accessibility via Multienzyme Cascade vs. Traditional Chemical Resolution

The (R)-2-(1-hydroxyethyl)-4-methylphenol scaffold can be accessed through a multienzyme one-pot cascade that converts substituted phenols to the corresponding benzylic alcohols with high stereoselectivity. While the published cascade primarily produces (S)-alcohols, the methodology demonstrates that ortho-substituted phenols can be converted with enantiomeric excesses up to 95% ee [1]. For example, o-cresol (2-methylphenol) was converted to 2-(1-hydroxyethyl)-4-methylphenol with 12% conversion and 95% ee using this enzymatic system [1]. This biocatalytic approach offers atom economy, mild reaction conditions, and avoids the use of chiral auxiliaries or resolving agents typically required for chemical resolution of racemic mixtures. In contrast, traditional chemical resolution yields a maximum of 50% theoretical yield and requires separation of diastereomeric salts.

Biocatalysis Green Chemistry Asymmetric Synthesis

High-Value Application Scenarios for (R)-2-(1-Hydroxyethyl)-4-methylphenol Based on Quantitative Differentiation


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

(R)-2-(1-Hydroxyethyl)-4-methylphenol serves as a versatile chiral synthon in the construction of complex natural products and pharmaceutical intermediates. Its defined R-stereochemistry ensures that subsequent transformations maintain stereochemical fidelity, which is critical for the biological activity of target molecules. The moderate lipophilicity (XLogP3 = 2.0) and phenolic functionality allow for diverse derivatization, including etherification, esterification, and oxidation to ketones [1]. This compound is particularly valuable when incorporated into chiral ligands or as a precursor to chiral auxiliaries in asymmetric catalysis.

Antioxidant Research and Radical Scavenging Studies

As a member of the 2-alkyl-4-methylphenol class, (R)-2-(1-hydroxyethyl)-4-methylphenol is a promising candidate for antioxidant investigations. The class has demonstrated significant radical scavenging activity in vitro, and the additional hydroxyl group in the hydroxyethyl side chain may enhance hydrogen-donating capacity [2]. Researchers can employ this compound in comparative studies against other phenolics (e.g., BHT, tocopherols) to elucidate structure-activity relationships and to develop novel antioxidant formulations for food, cosmetic, or pharmaceutical applications.

Green Chemistry and Biocatalytic Process Development

The enzymatic cascade methodology offers a sustainable route to (R)-2-(1-hydroxyethyl)-4-methylphenol, avoiding harsh chemicals and generating less waste than traditional resolution methods. Industrial process chemists can leverage this biocatalytic approach to produce the compound at scale with high enantiomeric purity (95% ee) [3]. The use of whole-cell catalysts and mild aqueous conditions aligns with the principles of green chemistry, making it an attractive alternative for environmentally conscious procurement.

Pharmacological Profiling of Chiral Phenolic Alcohols

Given the differential biological activity of enantiomers, (R)-2-(1-hydroxyethyl)-4-methylphenol is an essential tool in pharmacological studies aiming to dissect the stereospecific contributions to activity. It can be used in receptor binding assays, enzyme inhibition studies, and cellular uptake experiments to compare with its (S)-enantiomer and racemate. The compound's predicted drug-like properties (MW 152.19, TPSA 40.5 Ų, XLogP3 2.0) make it a suitable starting point for hit-to-lead optimization in drug discovery programs [1].

Quote Request

Request a Quote for (r)-2-(1-Hydroxyethyl)-4-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.